molecular formula C12H16O2 B6290935 2-Isopropoxy-4,5-dimethylbenzaldehyde CAS No. 2432848-77-4

2-Isopropoxy-4,5-dimethylbenzaldehyde

Cat. No.: B6290935
CAS No.: 2432848-77-4
M. Wt: 192.25 g/mol
InChI Key: GDBYMJKICUEMGE-UHFFFAOYSA-N
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Description

2-Isopropoxy-4,5-dimethylbenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with an isopropoxy group at the 2-position and methyl groups at the 4- and 5-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of boronate esters for cross-coupling reactions, as demonstrated in the synthesis of 4,4,5,5-tetramethyl-2-(4-(carbazole-9-yl))phenyl-1,3,2-dioxaborolane . Its structure combines steric bulk from the isopropoxy group with the electron-withdrawing aldehyde functionality, making it a versatile reagent for tailored molecular architectures.

Properties

IUPAC Name

4,5-dimethyl-2-propan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)14-12-6-10(4)9(3)5-11(12)7-13/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBYMJKICUEMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4,5-dimethylbenzaldehyde typically involves the alkylation of 4,5-dimethylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Organic solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

    Oxidation: 2-Isopropoxy-4,5-dimethylbenzoic acid.

    Reduction: 2-Isopropoxy-4,5-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Isopropoxy-4,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isopropoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

The following analysis compares 2-Isopropoxy-4,5-dimethylbenzaldehyde with four analogous benzaldehyde derivatives, focusing on structural features, physicochemical properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Key Substituents Key Properties/Applications References
This compound Not specified C₁₂H₁₆O₂ 2-O-iPr, 4-CH₃, 5-CH₃ Boronate ester synthesis; steric hindrance in reactions
4-Methoxy-2,5-dimethylbenzaldehyde 6745-75-1 C₁₀H₁₂O₂ 4-OCH₃, 2-CH₃, 5-CH₃ Commercial reagent; stored at 0–6°C
2-Iodo-4,5-dimethylbenzaldehyde Not specified C₉H₉IO 2-I, 4-CH₃, 5-CH₃ Cross-coupling precursor; halogen reactivity
2-isopropyl-4,5-dimethoxy-benzaldehyde 34582-07-5 C₁₂H₁₆O₃ 2-CH(CH₃)₂, 4-OCH₃, 5-OCH₃ Not specified (structural analog)
2-Hydroxy-3,5-dimethylbenzaldehyde 24623-61-8 C₉H₁₀O₂ 2-OH, 3-CH₃, 5-CH₃ Floral odor; potential fragrance intermediate

Structural and Electronic Differences

  • Substituent Effects :
    • The isopropoxy group in this compound introduces significant steric bulk compared to smaller substituents like methoxy (-OCH₃) or hydroxy (-OH). This bulk can hinder nucleophilic attacks or metal coordination in catalytic reactions .
    • Electron-Donating vs. Withdrawing Groups : Methoxy and hydroxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the aldehyde group is electron-withdrawing, directing reactivity to specific ring positions.

Physicochemical Properties

  • Stability and Storage :
    • 4-Methoxy-2,5-dimethylbenzaldehyde requires cold storage (0–6°C), suggesting higher thermal sensitivity compared to the isopropoxy analog .
    • 2-Hydroxy-3,5-dimethylbenzaldehyde is a liquid at room temperature with a low viscosity, contrasting with the solid or semi-solid states of methyl- and isopropoxy-substituted derivatives .

Research Findings and Case Studies

  • Key Application : this compound was used in a 2013 study to synthesize carbazole-functionalized dioxaborolanes, achieving >95% yield under optimized cryogenic conditions. This highlights its reliability in forming complex boron-containing architectures .
  • Comparative Limitations : Methoxy-substituted analogs (e.g., 4-Methoxy-2,5-dimethylbenzaldehyde) are more cost-effective for large-scale use but lack the steric precision required for specialized syntheses .

Biological Activity

2-Isopropoxy-4,5-dimethylbenzaldehyde is an organic compound characterized by its isopropoxy group and two methyl groups attached to a benzaldehyde core. Its molecular formula is C12H16O2. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

The compound can undergo various chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form 2-Isopropoxy-4,5-dimethylbenzoic acid.
  • Reduction : The aldehyde group can be reduced to produce 2-Isopropoxy-4,5-dimethylbenzyl alcohol.
  • Substitution : The isopropoxy group can be substituted with other functional groups under appropriate conditions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can potentially alter enzymatic functions and affect various biochemical pathways. Additionally, the lipophilicity imparted by the isopropoxy group may enhance the compound's membrane permeability, influencing its bioavailability and distribution within biological systems.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains. This activity could be linked to its ability to disrupt cellular processes in microbial organisms.
  • Antioxidant Activity : The aldehyde functionality may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in biological systems.
  • Enzyme Inhibition : There are indications that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development and therapeutic applications .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential as a natural preservative in food products.
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound exhibited notable scavenging activity against DPPH radicals. This finding supports its potential use as an antioxidant agent in health supplements or cosmetics .

Research Findings

Research surrounding this compound has highlighted its versatility and potential applications:

Study Focus Findings
Antimicrobial PropertiesExhibits activity against various bacterial strains; potential for food preservation.
Antioxidant ActivitySignificant DPPH radical scavenging ability; implications for health products .
Enzyme InteractionPotential inhibition of specific metabolic enzymes; relevance in drug development.

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